Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate
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Overview
Description
Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate is an organic compound belonging to the class of benzoate esters It features a benzoate core with a methyl ester group and a 2,2-difluoroethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-mercaptobenzoic acid and 2,2-difluoroethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, forming the desired sulfanyl compound.
Esterification: The resulting 2-[(2,2-difluoroethyl)sulfanyl]benzoic acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, converting it to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, and alkoxides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The presence of the difluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Methyl 2-[(2-fluoroethyl)sulfanyl]benzoate: Similar structure but with a single fluorine atom, leading to different chemical properties and reactivity.
Methyl 2-[(2,2,2-trifluoroethyl)sulfanyl]benzoate:
Uniqueness: Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(2,2-difluoroethylsulfanyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2S/c1-14-10(13)7-4-2-3-5-8(7)15-6-9(11)12/h2-5,9H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYIZMWXNASJQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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